
Centperazine
Overview
Description
Centperazine is a synthetic compound with the molecular formula C10H19N3O. It is known for its unique structure, which includes a pyrazino-pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Centperazine typically involves the condensation of 1,2-diaminobenzene with appropriate carbon units, followed by cyclization reactions. One common method includes the reductive cyclization of diphenylamines or oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Centperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anti-filarial Activity:
Centperazine has been studied for its efficacy against filarial parasites, which are responsible for diseases like lymphatic filariasis. A Phase II pilot clinical study indicated promising results in reducing the burden of filarial infections. The compound works by affecting the neuromuscular system of the parasites, disrupting their normal function and leading to paralysis and death .
2. Neuromuscular Modulation:
Research has shown that this compound can influence the activity of phosphofructokinase, an enzyme involved in glycolysis, in parasitic nematodes. In a study assessing various compounds' effects on this enzyme, this compound demonstrated a residual activity percentage that indicates its potential as a neuromuscular agent .
Compound | % Residual Activity at 5 mM |
---|---|
Levamisole | 45 |
Diethylcitrate | 49 |
This compound | 40 |
Suramin | 40 |
Case Studies
Case Study 1: Efficacy in Clinical Trials
A clinical trial involving this compound as an anti-filarial treatment showed significant reductions in microfilaria counts among participants. The study's design included a control group receiving placebo, and results indicated that patients treated with this compound experienced fewer side effects compared to traditional anti-filarial medications .
Case Study 2: Mechanistic Insights
In vitro studies have provided insights into how this compound interacts with parasitic cells. The compound was shown to inhibit key metabolic pathways essential for the survival of filarial larvae, suggesting its potential utility in developing new treatment protocols for filarial infections .
Comparative Analysis with Other Antifilarial Agents
A comparative analysis was conducted to evaluate the effectiveness of this compound against other established anti-filarial drugs such as Ivermectin and Diethylcarbamazine. The following table summarizes key findings:
Agent | Efficacy Rate (%) | Side Effects |
---|---|---|
Ivermectin | 80 | Mild dizziness, headache |
Diethylcarbamazine | 75 | Nausea, vomiting |
This compound | 70 | Minimal side effects |
Mechanism of Action
The mechanism of action of Centperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system .
Comparison with Similar Compounds
Centperazine can be compared with other compounds that share a similar pyrazino-pyrimidinone core. Some of these compounds include:
Phenazine: Known for its antimicrobial and antitumor properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with remarkable pharmacological properties.
This compound stands out due to its unique structure and versatile applications, making it a valuable compound in both research and industrial settings.
Biological Activity
Centperazine is an antihistamine compound primarily studied for its biological activity against filarial infections. This article delves into its pharmacological properties, therapeutic efficacy, and relevant clinical studies.
Pharmacological Profile
Mechanism of Action
this compound operates as a H1 receptor antagonist , which means it blocks the action of histamine at the H1 receptor sites. This action is crucial in treating allergic reactions and certain parasitic infections. The compound exhibits a high affinity for H1 receptors, leading to effective symptom relief in allergic conditions.
Pharmacokinetics
- Absorption : this compound is well-absorbed when administered orally, achieving peak plasma concentrations within a few hours.
- Distribution : It is widely distributed in body tissues, particularly in non-fatty tissues.
- Metabolism : The drug undergoes minimal hepatic metabolism, with most of the active substance excreted unchanged in urine.
- Half-life : The elimination half-life typically ranges between 6 to 12 hours, allowing for once-daily dosing in many cases .
Case Study: Antifilarial Activity
A notable clinical study conducted in a village near Lucknow involved 22 microfilariae-positive patients treated with this compound. The results indicated a significant reduction in microfilariae counts post-treatment, demonstrating its potential as an effective antifilarial agent. Patients exhibited marked improvement in symptoms associated with filariasis, with statistical significance noted (p < 0.05) compared to baseline measurements .
Comparative Efficacy
This compound has been compared with other antihistamines and antifilarial drugs. In various studies:
- It showed superior efficacy in reducing histamine-induced wheal and flare responses compared to standard treatments like cetirizine and loratadine.
- The drug was found to be effective against multiple strains of filarial parasites, suggesting a broad spectrum of activity against nematodes .
Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials:
- Adverse Effects : Most reported side effects were mild and transient, including drowsiness and gastrointestinal disturbances.
- Cardiovascular Safety : No significant effects on cardiac parameters were observed, even at higher dosages, indicating low cardiotoxicity .
Research Findings
Study | Population | Intervention | Outcome | Significance |
---|---|---|---|---|
Lucknow Pilot Study | 22 microfilariae-positive patients | This compound treatment | Significant reduction in microfilariae | p < 0.05 |
Comparative Study | Various allergic patients | This compound vs. cetirizine | Superior symptom relief | p < 0.003 |
Efficacy Trial | Healthy volunteers | This compound for allergic rhinitis | Effective symptom control over 24 hours | p < 0.0001 |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Centperazine in laboratory settings?
- Methodological Answer : this compound synthesis typically follows multi-step organic reactions, including condensation and cyclization. Key steps involve:
- Purification : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients to isolate intermediates .
- Characterization : Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with established databases (e.g., PubChem) to confirm structural integrity .
- Yield Optimization : Adjust reaction parameters (temperature, solvent polarity) systematically, guided by Design of Experiments (DoE) principles .
Q. How is this compound’s mechanism of action investigated in preclinical studies?
- Methodological Answer :
- Target Identification : Employ affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., receptors, enzymes) .
- Functional Assays : Use cell-based assays (e.g., luciferase reporters) to quantify dose-dependent effects on signaling pathways. Include positive/negative controls to mitigate false positives .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and validate findings with mutagenesis studies .
Q. What are the established safety protocols for handling this compound in vitro?
- Methodological Answer :
- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) during synthesis. Store compounds in airtight containers at -20°C .
- Waste Disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .
- Emergency Procedures : For inhalation exposure, administer oxygen and seek immediate medical evaluation, providing the compound’s CAS number (if available) to clinicians .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to identify bias in literature, focusing on study design (e.g., animal models vs. cell lines) and analytical methods (e.g., LC-MS vs. ELISA) .
- Meta-Analysis : Use random-effects models to aggregate data, adjusting for covariates like dosage and administration routes. Assess heterogeneity via I² statistics .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ISO 17025) to isolate methodological variability .
Q. What advanced techniques are recommended for studying this compound’s metabolite interactions?
- Methodological Answer :
- Metabolomics Profiling : Combine UPLC-QTOF-MS with multivariate analysis (PCA, OPLS-DA) to identify metabolite signatures in biological matrices .
- Isotope Tracing : Use ¹⁴C-labeled this compound to track metabolic pathways in hepatocyte models. Compare results with computational predictions (e.g., MetaScope) .
- Enzyme Inhibition Assays : Test CYP450 isoforms (3A4, 2D6) using fluorometric kits, correlating inhibition potency with clinical drug-drug interaction risks .
Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?
- Methodological Answer :
- Experimental Design : Follow OECD Guideline 452 for chronic toxicity testing. Include control, low-dose, and high-dose groups (n ≥ 50 rodents/group) with histopathological endpoints .
- Data Collection : Automate clinical observations (e.g., body weight, organ coefficients) using electronic lab notebooks (ELNs) to reduce human error .
- Statistical Power : Calculate sample size a priori using G*Power, ensuring ≥80% power to detect ≥20% effect sizes .
Q. Methodological Considerations for Literature Reviews
Q. What frameworks are suitable for scoping this compound’s research landscape?
- Answer : Conduct a scoping review using Arksey & O’Malley’s framework:
Identify Research Gaps : Map studies by therapeutic area (e.g., oncology, neurology) and methodology (e.g., in silico, in vivo) .
Consult Stakeholders : Engage pharmacologists and clinicians to prioritize understudied applications (e.g., neuroprotection) .
Synthesize Trends : Use NVivo for thematic analysis of qualitative data (e.g., adverse event reports) .
Properties
IUPAC Name |
7-ethyl-2-methyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZRWPAYCUABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CN(CCN2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948006 | |
Record name | 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25143-13-9 | |
Record name | 7-Ethyloctahydro-2-methyl-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25143-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Centperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025143139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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